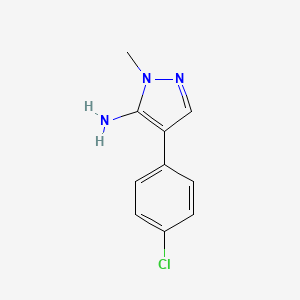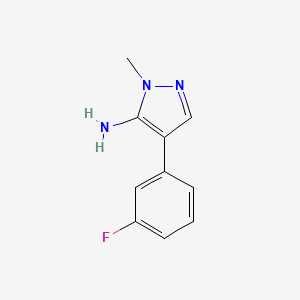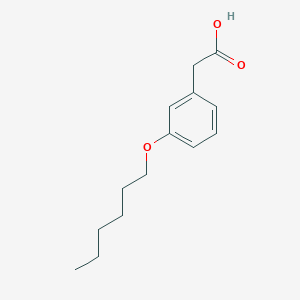
1-(2-Azidoethoxy)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Azidoethoxy)-4-iodobenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring through an ethoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethoxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-hydroxybenzene to form 4-iodophenol. This intermediate is then reacted with 2-bromoethanol to yield 1-(2-bromoethoxy)-4-iodobenzene. Finally, the azido group is introduced by reacting 1-(2-bromoethoxy)-4-iodobenzene with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Azidoethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Click Reactions: The azido group can participate in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Click Reactions: Copper sulfate (CuSO₄) and sodium ascorbate in a mixture of water and tert-butanol.
Reduction Reactions: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in ether.
Major Products Formed
Substitution Reactions: Products include 1-(2-azidoethoxy)-4-substituted benzene derivatives.
Click Reactions: Formation of 1,2,3-triazole derivatives.
Reduction Reactions: Formation of 1-(2-aminoethoxy)-4-iodobenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Azidoethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as photoresists and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Azidoethoxy)-4-iodobenzene primarily involves its reactivity towards nucleophiles and its participation in click chemistry. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications, including drug development and materials science . The iodine atom can be substituted with other functional groups, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Azidoethoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-(2-Azidoethoxy)-4-chlorobenzene: Contains a chlorine atom instead of iodine.
1-(2-Azidoethoxy)-4-fluorobenzene: Features a fluorine atom in place of iodine.
Uniqueness
1-(2-Azidoethoxy)-4-iodobenzene is unique due to the presence of both an azido group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine make it particularly useful in substitution reactions and as a leaving group in various transformations .
Eigenschaften
IUPAC Name |
1-(2-azidoethoxy)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOJDFWWVXNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7868913.png)
![N-{[3-Bromo-2-(propan-2-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7868917.png)
![N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7868921.png)





![1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7868963.png)

![5-[(4-Nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7868992.png)


